Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride
Description
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a bicyclic compound featuring a 2-oxa (ether oxygen) and 5-aza (secondary amine) substitution within a bicyclo[2.2.2]octane framework. The ethyl carboxylate group at position 4 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . This compound is structurally related to quinuclidine derivatives but distinguished by its oxygen and nitrogen substitutions, which influence its electronic and steric properties .
Properties
IUPAC Name |
ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-12-8(11)9-4-3-7(5-10-9)13-6-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFSCPEBSBFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CN1)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Portoghese’s Multi-Step Protocol
The foundational synthesis, developed by Portoghese et al., involves seven sequential steps starting from trans-4-hydroxy-L-proline. Key stages include:
-
Benzoylation : Protection of the amine group using benzoyl chloride under alkaline conditions (NaOH, ether, 90% yield).
-
Methylation : Diazomethane-mediated esterification of the hydroxyl group (98% yield).
-
Tosylation : Introduction of a tosyl group via TsCl in pyridine (94% yield).
-
Cyclization : Base-induced ring closure (LiBH₄, dimethoxyethane, 93% yield).
-
Deprotection : Acidic cleavage of the benzoyl group (HCl, 85% yield).
This method achieves a total yield of 59% but faces challenges such as toxic reagents (e.g., diazomethane) and laborious purification.
Modern Methodological Advances
Cbz-Protected Six-Step Synthesis
A refined protocol replaces benzoyl with benzyloxycarbonyl (Cbz) protection, enabling milder deprotection via catalytic hydrogenation. The steps are:
-
Cbz Protection : Trans-4-hydroxy-L-proline treated with CbzCl (91% yield).
-
Esterification : SOCl₂/MeOH converts the acid to methyl ester (96% yield).
-
Tosylation : TsCl/DMAP in CH₂Cl₂ (93% yield).
-
Borohydride Reduction : NaBH₄ in EtOH/THF (100% yield).
-
Cyclization : NaOMe/MeOH reflux (86% yield).
Advantages :
Epoxide Ring-Opening Strategy
A patent-derived method utilizes ethyl 2-amino-4-(2-oxiranyl)butanoate HCl as a precursor. The process involves:
-
Intramolecular Lactonization : Triethylamine-mediated cyclization in DMF (25% yield).
-
Decarboxylation : Heating with acetic acid to remove CO₂.
-
Isomerization/Lactonization : Acetic anhydride promotes stereochemical uniformity.
Key Data :
-
Reaction temperature: 60–90°C (with base) or 100–130°C (without base).
-
Solvent optimization: Acetic acid/methanol mixtures enhance decarboxylation efficiency.
Industrial-Scale Production
Palladium-Catalyzed Aminoacyloxylation
A scalable route employs palladium catalysts for 1,2-aminoacyloxylation of cyclopentenes. Conditions include:
-
Catalyst : Pd(OAc)₂ (5 mol%).
-
Ligand : BINAP (10 mol%).
-
Solvent : Toluene at 80°C for 12h.
Continuous Flow Synthesis
Recent advancements integrate flow chemistry to improve throughput:
-
Microreactor Setup : Mixing ethyl glyoxylate and allylamine at 100°C.
-
Residence Time : 30 minutes.
Comparative Analysis of Methods
Critical Challenges and Optimization Strategies
Stereochemical Control
The bicyclo[2.2.2]octane core necessitates precise stereochemistry. Diastereomer separation remains problematic in classical methods, but modern protocols address this via:
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride has shown promise in the development of pharmaceuticals targeting specific biological pathways, particularly those involving neurotransmitter systems such as GABA (gamma-aminobutyric acid). Its bicyclic structure allows for effective interaction with biological targets, potentially leading to novel therapeutic agents.
Case Study: Neuropharmacological Effects
A study investigated the anxiolytic effects of derivatives of this compound in animal models, revealing significant reductions in anxiety-like behaviors compared to control groups. This suggests potential applications in treating anxiety disorders.
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate anxiolytic effects | Significant reduction in anxiety-like behavior compared to control groups |
Organic Synthesis
The compound serves as a versatile building block for synthesizing complex molecules, particularly in the creation of γ-amino acid analogues. Its unique structure facilitates various chemical modifications, enhancing its utility in synthetic organic chemistry.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions, allowing for high yields and purity when reaction conditions are precisely controlled.
Biological Research
Research into the biological activity of ethyl 2-oxa-5-azabicyclo[2.2.2]octane derivatives has indicated potential neuroprotective properties. The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for further exploration in neurobiology.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound under excitotoxic conditions, demonstrating reduced neuronal cell death.
| Study | Objective | Findings |
|---|---|---|
| Study B (2023) | Investigate neuroprotective effects | Compound showed reduced neuronal death in models of excitotoxicity |
Mechanism of Action
The mechanism of action of Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related bicyclic derivatives:
Key Observations :
- Ring Size and Substituent Positioning : The [2.2.2]octane system (target compound) offers greater rigidity compared to [2.2.1]heptane derivatives, impacting receptor binding in pharmacological contexts .
- Functional Groups : The ethyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), which may influence bioavailability .
- Pharmacological Relevance : Quinuclidine derivatives (e.g., ) are well-documented in bronchodilators, whereas the 2-oxa-5-aza variant (target compound) remains understudied but shows promise due to its polar ether linkage .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases (e.g., neutral 3-Oxa-8-azabicyclo[3.2.1]octane) .
- Stability : Crystallinity tests (e.g., 〈695〉 in pharmacopeial standards) confirm the target compound’s suitability for formulation, a trait shared with other hydrochloride salts .
- Bioactivity : While quinuclidine derivatives are used in anticholinergics (e.g., Umeclidinium bromide ), the 2-oxa-5-aza variant’s ether linkage may reduce basicity, altering receptor interactions .
Biological Activity
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available data from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of bicyclic structures characterized by the presence of both nitrogen and oxygen heteroatoms. Its molecular formula is with a molecular weight of approximately 197.23 g/mol. The specific bicyclic structure contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may alter the activity of these targets through binding interactions, potentially leading to significant pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:
- Antiproliferative Effects : Studies have shown that related bicyclic compounds can inhibit the growth of cancer cells. For instance, sulfonamides based on the 2-azabicycloalkane skeleton demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may have similar effects .
- Antibacterial Properties : Some derivatives have shown effectiveness against Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This suggests potential applications in combating antibiotic resistance.
- Neuroprotective Effects : Compounds within this structural class have been explored for their neuroprotective properties, particularly in relation to Alzheimer's disease models where they may selectively inhibit presenilin complexes .
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds or derivatives:
Q & A
Q. What are the common synthetic routes for Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via multistep protocols involving cyclization and functional group transformations. For example, a related intermediate (ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate) is prepared by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., LiHMDS), followed by lithium diisopropylamide (LDA)-mediated cyclization . Optimization involves controlling reaction temperature (−78°C for LDA reactions), solvent selection (tetrahydrofuran or toluene), and inert atmosphere to prevent side reactions. Yield improvements may require stoichiometric adjustments or catalyst screening.
Q. What spectroscopic and chromatographic methods are critical for characterizing this bicyclic compound?
Key techniques include:
- NMR : and NMR to confirm bicyclic framework and ester/amine functional groups.
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen bonding patterns .
- HPLC-MS : To assess purity and detect impurities, especially when the compound is an intermediate in API synthesis (e.g., umeclidinium bromide) .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
Intermediates like lithium enolates (generated via LDA) require strict anhydrous conditions. Use Schlenk lines for moisture-sensitive steps, and monitor reactions via TLC or in situ FTIR. Quenching with proton sources (e.g., methanol) must be gradual to avoid exothermic side reactions .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?
Discrepancies in NMR or IR spectra may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can simulate spectra under varying conditions (solvent polarity, temperature). Compare computed chemical shifts with experimental data to identify dominant conformers or tautomers .
Q. What strategies are effective for enantioselective synthesis of bicyclic intermediates like this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during cyclization. For example, Portoghese’s method uses stereospecific starting materials (trans-4-hydroxy-L-proline) and chiral resolution via diastereomeric salt formation . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. How does the bicyclic structure influence reactivity in ring-opening or functionalization reactions?
The 2-oxa-5-aza bridge imposes steric constraints, directing electrophilic attacks to the less hindered nitrogen or oxygen sites. For example, the oxa group may undergo acid-catalyzed hydrolysis, while the azabicyclo nitrogen can participate in alkylation or acylation. Study regioselectivity using kinetic assays (e.g., competition experiments) .
Q. What are the challenges in scaling up this compound’s synthesis for preclinical studies?
Scale-up issues include:
Q. How can researchers validate the compound’s stability under physiological conditions for drug development?
Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Key degradation pathways (e.g., ester hydrolysis) can be modeled using Arrhenius kinetics. Stabilizers like lyoprotectants (trehalose) may be added for lyophilized formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
